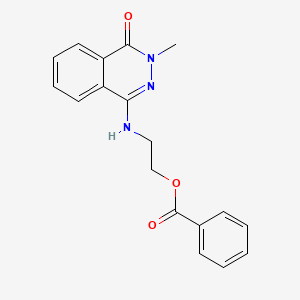![molecular formula C17H13I4NO6 B14463814 O-[4-(Carboxymethoxy)-3,5-diiodophenyl]-3,5-diiodo-L-tyrosine CAS No. 70438-78-7](/img/structure/B14463814.png)
O-[4-(Carboxymethoxy)-3,5-diiodophenyl]-3,5-diiodo-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-[4-(Carboxymethoxy)-3,5-diiodophenyl]-3,5-diiodo-L-tyrosine is a complex organic compound that features prominently in various scientific research fields. This compound is characterized by its unique structure, which includes multiple iodine atoms and a carboxymethoxy group attached to a phenyl ring. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-[4-(Carboxymethoxy)-3,5-diiodophenyl]-3,5-diiodo-L-tyrosine typically involves multiple steps, starting with the iodination of L-tyrosine. The process includes:
Iodination: L-tyrosine is treated with iodine and an oxidizing agent to introduce iodine atoms at the 3 and 5 positions of the phenyl ring.
Carboxymethoxylation: The iodinated tyrosine is then reacted with a carboxymethoxy reagent under controlled conditions to attach the carboxymethoxy group to the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality output.
Análisis De Reacciones Químicas
Types of Reactions
O-[4-(Carboxymethoxy)-3,5-diiodophenyl]-3,5-diiodo-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can remove iodine atoms, leading to less iodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to substitute iodine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce less iodinated tyrosine analogs.
Aplicaciones Científicas De Investigación
O-[4-(Carboxymethoxy)-3,5-diiodophenyl]-3,5-diiodo-L-tyrosine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of thyroid disorders due to its iodine content.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism by which O-[4-(Carboxymethoxy)-3,5-diiodophenyl]-3,5-diiodo-L-tyrosine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms play a crucial role in these interactions, often enhancing the compound’s binding affinity to its targets. The carboxymethoxy group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Carboxymethoxy)-2-naphthoic acid
- 1,3,5-Tris(carboxymethoxy)benzene acid
- 4-(Carboxymethoxy)isophthalic acid
Uniqueness
What sets O-[4-(Carboxymethoxy)-3,5-diiodophenyl]-3,5-diiodo-L-tyrosine apart from similar compounds is its specific arrangement of iodine atoms and the carboxymethoxy group. This unique structure imparts distinct chemical and biological properties, making it particularly valuable in research focused on iodine chemistry and its biological implications.
Propiedades
Número CAS |
70438-78-7 |
|---|---|
Fórmula molecular |
C17H13I4NO6 |
Peso molecular |
834.91 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[4-[4-(carboxymethoxy)-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C17H13I4NO6/c18-9-1-7(3-13(22)17(25)26)2-10(19)16(9)28-8-4-11(20)15(12(21)5-8)27-6-14(23)24/h1-2,4-5,13H,3,6,22H2,(H,23,24)(H,25,26)/t13-/m0/s1 |
Clave InChI |
JPRSFSJXELNAAJ-ZDUSSCGKSA-N |
SMILES isomérico |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OCC(=O)O)I)I)C[C@@H](C(=O)O)N |
SMILES canónico |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OCC(=O)O)I)I)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14463735.png)

![N-Dodecyl-N-{3-[(E)-(hydrazinylmethylidene)amino]propyl}guanidine](/img/structure/B14463740.png)
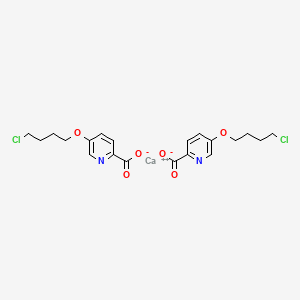
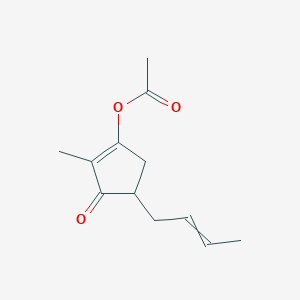
![Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14463748.png)
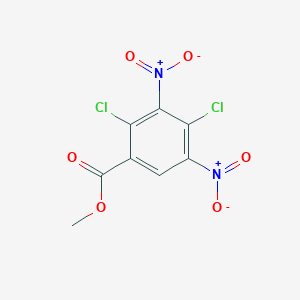
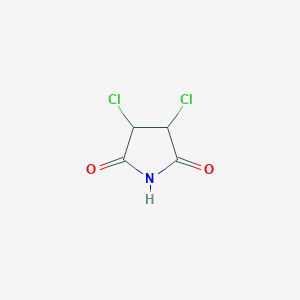
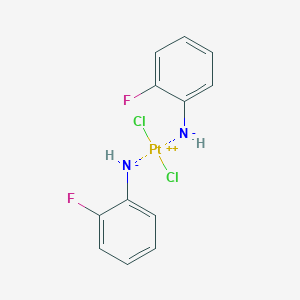

![2',4',6'-Trimethyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14463804.png)

![Benzene-1,3-dicarboxylic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14463807.png)
